REACTION_SMILES
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[Br:31][N:32]1[C:33](=[O:34])[CH2:35][CH2:36][C:37]1=[O:38].[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([O:27][C:28]([CH3:29])=[O:30])[cH:8][cH:9][c:10]1-[c:11]1[c:12](=[O:26])[o:13][c:14]2[cH:15][c:16]([O:22][C:23]([CH3:24])=[O:25])[cH:17][cH:18][c:19]2[c:20]1[CH3:21].[C:39]([O:40][O:41][C:42](=[O:43])[c:44]1[cH:45][cH:46][cH:47][cH:48][cH:49]1)(=[O:50])[c:51]1[cH:52][cH:53][cH:54][cH:55][cH:56]1.[C:57]([Cl:58])([Cl:59])([Cl:60])[Cl:61].[W:62]>>[C:1]([CH3:2])(=[O:3])[O:4][c:5]1[cH:6][c:7]([O:27][C:28]([CH3:29])=[O:30])[cH:8][cH:9][c:10]1-[c:11]1[c:12](=[O:26])[o:13][c:14]2[cH:15][c:16]([O:22][C:23]([CH3:24])=[O:25])[cH:17][cH:18][c:19]2[c:20]1[CH2:21][Br:31]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Oc1ccc(-c2c(C)c3ccc(OC(C)=O)cc3oc2=O)c(OC(C)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[W]
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Name
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Type
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product
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Smiles
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CC(=O)Oc1ccc(-c2c(CBr)c3ccc(OC(C)=O)cc3oc2=O)c(OC(C)=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |